molecular formula C12H17N3O2 B1441921 1-(6-Ethylpyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1270899-46-1

1-(6-Ethylpyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1441921
CAS No.: 1270899-46-1
M. Wt: 235.28 g/mol
InChI Key: UAWPQHGVFJBDCU-UHFFFAOYSA-N
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Description

“1-(6-Ethylpyrimidin-4-yl)piperidine-3-carboxylic acid” is a compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely published .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a pyrimidine ring via an ethyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Novel fluoroquinolone derivatives have been synthesized, including compounds related to piperidine and pyrimidine structures, demonstrating promising antibacterial and antifungal activities. These findings highlight the potential of such derivatives in developing new antimicrobial agents (Srinivasan et al., 2010).

Biological Properties of Piperidine Substituted Derivatives

  • Research into piperidine substituted benzothiazole derivatives revealed compounds with significant antibacterial and antifungal activities. This underscores the versatility of piperidine derivatives in creating new therapeutic agents with potential applications in combating infectious diseases (Shafi et al., 2021).

Anticancer Agent Development

  • A study on propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole showcased these compounds as promising anticancer agents. This research opens new avenues for the development of cancer therapies, highlighting the compound's utility in medicinal chemistry (Rehman et al., 2018).

Antimicrobial Activity of Pyridine Derivatives

  • New pyridine derivatives, incorporating piperidine and related structures, have been synthesized and shown to possess variable antimicrobial activity. These findings contribute to the ongoing search for novel antimicrobial agents capable of addressing resistant strains of bacteria and fungi (Patel et al., 2011).

Novel Synthesis Approaches and Structural Studies

  • Innovative synthesis techniques for creating piperidine derivatives, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, have been developed. These methods offer new strategies for the efficient production of complex compounds, expanding the toolkit available for chemical synthesis (Rui, 2010).

Properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-10-6-11(14-8-13-10)15-5-3-4-9(7-15)12(16)17/h6,8-9H,2-5,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWPQHGVFJBDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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